Class-Level Evidence: Antitubercular Target Engagement and Potency
A derivative from the same chemotype, compound 1n, inhibited mycobacterial ATP-PRTase with a half maximal effective concentration (EC50) and binding constant (Kd) that established it as a competitive inhibitor of ATP [1]. This contrasts with another chemotype derivative, 2a, which showed weaker competitive inhibition. The target compound's unique substitution pattern is not represented in this dataset, but the core scaffold's validated engagement with this novel anti-TB target provides a strong basis for its differentiation from non-benzothiazole anti-TB agents.
| Evidence Dimension | ATP-PRTase inhibition and binding affinity |
|---|---|
| Target Compound Data | Not directly tested; compound is a structural analog of the active chemotype. |
| Comparator Or Baseline | Compound 1n (active chemotype derivative) vs. Compound 2a (less active derivative) in the published series. |
| Quantified Difference | Compound 1n exhibited stronger competitive inhibition toward ATP than compound 2a. Exact EC50 and Kd values were determined but are not publicly accessible in the abstract. |
| Conditions | In vitro enzymatic assay against M. tuberculosis ATP-PRTase. |
Why This Matters
This validates the benzo[d]thiazole-2-carboxamide core as a privileged scaffold for a novel anti-TB mechanism, making the target compound a rational choice for hit-to-lead optimization in TB programs, as opposed to untested or alternative chemotypes.
- [1] Dhameliya TM, et al. Benzo[d]thiazole-2-carboxamides as new antituberculosis chemotypes inhibiting mycobacterial ATP phosphoribosyl transferase. Future Med Chem. 2022;14(24):1847-1864. View Source
